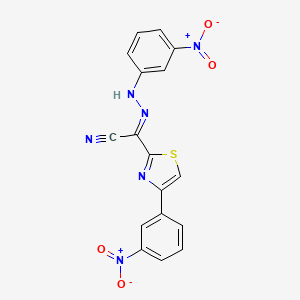

(E)-N,4-bis(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

Properties

IUPAC Name |

(2E)-N-(3-nitroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N6O4S/c18-9-15(21-20-12-4-2-6-14(8-12)23(26)27)17-19-16(10-28-17)11-3-1-5-13(7-11)22(24)25/h1-8,10,20H/b21-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXIYHRAXMPHMK-RCCKNPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=NNC3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=N/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,4-bis(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration of Aniline: Aniline is nitrated to produce 3-nitroaniline.

Formation of Thiazole Ring: 3-nitroaniline is reacted with a suitable thioamide to form the thiazole ring.

Coupling Reaction: The thiazole derivative is then coupled with 3-nitrobenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-N,4-bis(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various types of chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(E)-N,4-bis(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N,4-bis(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. The thiazole ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

The structural and synthetic features of “(E)-N,4-bis(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide” can be contextualized by analyzing analogs in the provided evidence. Notably, Ethyl (E)-2-[[[(E)-2-Cyano-2-(2-pyridinyl)ethenyl][amino]amino-3-(3-nitrophenyl)aminopropenoate (referred to as Compound 40 in ) shares functional and substituent similarities, allowing for preliminary comparisons.

Structural Comparison

Key Observations :

- The thiazole core in the target compound may confer distinct electronic and steric properties compared to pyridine in Compound 40, influencing reactivity and intermolecular interactions.

- Both compounds feature electron-withdrawing nitro groups, which are critical for modulating solubility and stability.

Analytical Data

| Parameter | Compound 40 |

|---|---|

| Melting Point | 192–195°C (ethanol) |

| Elemental Analysis | Calcd: C 55.22%, H 4.15%, N 13.56% |

| Found: C 55.60%, H 4.21%, N 13.59% | |

| IR Spectroscopy | ν(CN) = 2190 cm⁻¹ |

Implications :

- The high nitrogen content (~13.5%) in Compound 40 aligns with the nitro and cyano functionalities, a trend expected to persist in the target compound.

- The IR absorption for the cyano group (2190 cm⁻¹) is characteristic and may serve as a benchmark for identifying similar groups in the target compound.

Crystallographic Tools

These tools are critical for resolving stereochemical details (e.g., E/Z configurations) and validating structural assignments in analogs like Compound 40.

Biological Activity

(E)-N,4-bis(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of nitrophenyl groups enhances its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. The compound has been evaluated for its effectiveness against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have shown significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives containing nitrophenyl groups typically exhibit enhanced antibacterial effects compared to their non-nitro counterparts .

Cytotoxicity

The cytotoxic effects of the compound have been assessed using various cancer cell lines. In vitro studies indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells:

- IC50 Values : The IC50 values for cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have been reported to be around 20-40 μM, indicating moderate potency against these cancer types .

The proposed mechanism of action involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to cell death or inhibition of cell proliferation. The presence of the thiazole moiety is crucial for this activity as it facilitates electron transfer processes that can disrupt cellular functions .

Study 1: Antimicrobial Evaluation

A study conducted by Shah et al. synthesized various thiazole derivatives, including this compound. The results demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of nitro groups was found to enhance this activity significantly .

Study 2: Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic properties of the compound against different cancer cell lines. The findings suggested that the compound could induce apoptosis in cancer cells through oxidative stress mechanisms while showing low toxicity in normal cells .

Q & A

Q. What are the key synthetic routes for (E)-N,4-bis(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core followed by functionalization with nitrophenyl and cyanide groups. A common route includes:

- Step 1: Condensation of thiosemicarbazide derivatives with α-haloketones in ethanol under reflux to form the thiazole ring.

- Step 2: Nitration of phenyl substituents using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C).

- Step 3: Introduction of the cyanohydrazonoyl group via nucleophilic substitution with cyanogen bromide in anhydrous DMF. Reaction optimization requires strict control of solvent polarity, temperature, and catalysts (e.g., triethylamine for deprotonation) .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on spectroscopic and analytical techniques:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify connectivity of the thiazole ring, nitrophenyl groups, and hydrazonoyl cyanide moiety.

- IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion validation and fragmentation pattern analysis.

- Elemental analysis to confirm purity (>95%) .

Q. What functional groups contribute to its reactivity and biological activity?

The compound’s reactivity arises from:

- Thiazole ring : Electron-deficient due to adjacent nitro groups, enabling π-π stacking with biological targets.

- Hydrazonoyl cyanide : Acts as a nucleophile or electrophile, depending on reaction conditions.

- Nitro groups : Enhance binding to enzymes via dipole interactions or hydrogen bonding. These groups are critical for antimicrobial and anticancer activities observed in preliminary assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitration efficiency, while ethanol minimizes side reactions during cyclization.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates during thiazole formation.

- Temperature gradients : Gradual heating (40–80°C) prevents decomposition of thermally sensitive intermediates.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves stereoisomers .

Q. How can conflicting spectroscopic data be resolved during structural analysis?

Contradictions (e.g., ambiguous NOE correlations in NMR or overlapping IR peaks) are addressed by:

- X-ray crystallography : Definitive structural assignment using programs like SHELXL or OLEX2 for refinement .

- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict vibrational spectra and compare with experimental IR data.

- Multi-technique validation : Cross-referencing NMR, MS, and elemental analysis to confirm consistency .

Q. What methodologies assess the compound’s stability under varying storage conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (typically >200°C).

- HPLC monitoring : Tracks degradation products under accelerated aging (40°C/75% RH for 4 weeks).

- Light sensitivity tests : Exposure to UV-Vis radiation (300–800 nm) to identify photolytic pathways. Store in amber vials at -20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the cyanide group .

Q. What strategies are used to elucidate its mechanism of action in biological systems?

Advanced approaches include:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., tyrosine kinases) using fluorogenic substrates.

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with active sites.

- Cellular uptake studies : Fluorescence microscopy with BODIPY-labeled analogs to track intracellular localization.

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify affected pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.